



# **Application Notes and Protocols for JNJ- 40355003 in Anxiety Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-40355003 |           |
| Cat. No.:            | B608217      | Get Quote |

These application notes provide a comprehensive overview of the experimental design for studying the anxiolytic potential of **JNJ-40355003**, a specific inhibitor of fatty acid amide hydrolase (FAAH). The protocols are intended for researchers, scientists, and drug development professionals.

## **Mechanism of Action**

JNJ-40355003 is a potent and specific inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid N-arachidonylethanolamine (anandamide or AEA). By inhibiting FAAH, JNJ-40355003 increases the levels of AEA in the brain. This is significant because chronic stress has been shown to increase FAAH activity in the amygdala, leading to reduced AEA concentrations.[1] This reduction in AEA is associated with increased anxiety-like behaviors and structural changes in the amygdala, such as increased dendritic arborization.[1] Therefore, by inhibiting FAAH, JNJ-40355003 is hypothesized to maintain normal amygdalar function and produce anxiolytic effects, particularly in the context of chronic stress.[1]

# Signaling Pathway of JNJ-40355003







Click to download full resolution via product page

Caption: Signaling pathway of JNJ-40355003 in mitigating anxiety.

# **Preclinical Anxiety Studies**

Preclinical studies are crucial for evaluating the anxiolytic efficacy of **JNJ-40355003**. Rodent models of anxiety are widely used for this purpose.[3][4][5][6] A key preclinical study demonstrated that a FAAH inhibitor, JNJ5003 (presumed to be **JNJ-40355003**), had an antianxiety effect in rats exposed to chronic stress.[1]

# **Experimental Protocol: Chronic Restraint Stress in Rats**

This protocol is based on the methodology described in studies investigating the effects of FAAH inhibition on chronic stress-induced anxiety.[1]







Objective: To assess the efficacy of **JNJ-40355003** in preventing the development of anxiety-like behaviors and amygdalar structural changes induced by chronic restraint stress in rats.

#### Materials:

- Adult male Sprague-Dawley rats
- **JNJ-40355003** (or vehicle control)
- Restraint devices
- Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)
- Equipment for tissue collection and analysis (e.g., Golgi staining, Western blot)

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for a preclinical anxiety study of JNJ-40355003.

Procedure:



- Acclimatization: House rats in a controlled environment for at least one week before the experiment.
- Group Assignment: Randomly assign rats to two groups: a vehicle control group and a JNJ-40355003 treatment group.
- Chronic Restraint Stress: Subject the rats to restraint stress for 6 hours daily for 21 consecutive days.
- Drug Administration: Administer JNJ-40355003 orally at a dose of 50 mg/kg/day during the stress exposure period.[1] The vehicle group receives the same volume of the vehicle solution.
- Behavioral Testing: Following the chronic stress period, conduct behavioral tests to assess anxiety-like behavior.
  - Elevated Plus Maze (EPM): Anxiolytic effects are indicated by an increase in the time spent in the open arms.
  - Open Field Test (OFT): Anxiolytic effects are suggested by increased time spent in the center of the arena.
- Neuroanatomical and Biochemical Analysis:
  - After behavioral testing, sacrifice the animals and collect brain tissue.
  - Perform Golgi staining on amygdala sections to analyze dendritic arborization and spine density.
  - Measure AEA levels in the amygdala using techniques like liquid chromatography-mass spectrometry (LC-MS).

## **Data Presentation**

Table 1: Expected Outcomes of Behavioral Tests



| Group                 | Time in Open Arms (EPM)         | Center Time (OFT)               |
|-----------------------|---------------------------------|---------------------------------|
| Vehicle + Stress      | Decreased                       | Decreased                       |
| JNJ-40355003 + Stress | Increased (compared to vehicle) | Increased (compared to vehicle) |
| No Stress Control     | Baseline                        | Baseline                        |

Table 2: Expected Neuroanatomical and Biochemical Changes

| Group                 | Amygdala Dendritic<br>Arborization | Amygdala AEA Levels             |
|-----------------------|------------------------------------|---------------------------------|
| Vehicle + Stress      | Increased                          | Decreased                       |
| JNJ-40355003 + Stress | Decreased (compared to vehicle)    | Increased (compared to vehicle) |
| No Stress Control     | Baseline                           | Baseline                        |

# **Clinical Anxiety Studies**

As of the latest information, specific clinical trial data for **JNJ-40355003** in anxiety disorders is not readily available. However, clinical trials for other investigational drugs from Janssen for anxiety and related disorders provide insight into potential clinical study designs. For instance, a Phase 2a study of JNJ-42165279 in social anxiety disorder (SAD) utilized the Liebowitz Social Anxiety Scale (LSAS) as the primary outcome measure.[7] Other relevant scales used in clinical trials for anxiety include the Hamilton Anxiety Scale (HAM-A), the Structured Interview Guide for the Hamilton Anxiety Scale (SIGH-A), and the Generalized Anxiety Disorder 7-item (GAD-7) scale.[7][8]

Should **JNJ-40355003** proceed to clinical trials for anxiety, a randomized, double-blind, placebo-controlled design would be expected.

## **Potential Clinical Trial Protocol Outline**







Objective: To evaluate the efficacy and safety of **JNJ-40355003** in patients with a diagnosed anxiety disorder (e.g., Generalized Anxiety Disorder, Social Anxiety Disorder).

Study Design: Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adults with a primary diagnosis of an anxiety disorder according to DSM-5 criteria.

#### Intervention:

- JNJ-40355003 (various doses) administered orally once daily.
- Placebo administered orally once daily.

Primary Outcome Measure: Change from baseline in the total score of a validated anxiety scale (e.g., HAM-A, LSAS) at the end of the treatment period (e.g., 12 weeks).

Secondary Outcome Measures:

- Change in scores on other anxiety and depression scales (e.g., GAD-7, Beck Anxiety Inventory).
- Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.
- Safety and tolerability assessments.

Table 3: Example of Clinical Trial Endpoints



| Endpoint  | Scale                                 | Description                                                                                              |
|-----------|---------------------------------------|----------------------------------------------------------------------------------------------------------|
| Primary   | Hamilton Anxiety Scale (HAM-A)        | Clinician-rated scale to assess<br>the severity of psychic and<br>somatic anxiety symptoms.              |
| Secondary | Liebowitz Social Anxiety Scale (LSAS) | Assesses fear and avoidance in social situations.[7]                                                     |
| Secondary | GAD-7                                 | A self-report questionnaire for screening and measuring the severity of generalized anxiety disorder.[8] |
| Secondary | CGI-S/CGI-I                           | Clinician's overall assessment<br>of the severity of illness and<br>improvement over time.[9]            |

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. JNJ-40355003 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. JNJ-40355003 | specific FAAH inhibitor | TargetMol [targetmol.com]
- 3. Experimental Models of Anxiety for Drug Discovery and Brain Research PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing preclinical chronic stress models to promote therapeutic discovery for human stress disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]



- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-40355003 in Anxiety Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608217#jnj-40355003-experimental-design-for-anxiety-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com